(E)-N'-hydroxythiophene-3-carboximidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxythiophene-3-carboximidamide typically involves the reaction of thiophene-3-carboxylic acid with hydroxylamine under specific conditions . The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboximidamide group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-hydroxythiophene-3-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N’-hydroxythiophene-3-carboximidamide is widely used in scientific research due to its unique chemical properties . Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxythiophene-3-carboximidamide involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . Its ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N’-hydroxythiophene-3-carboximidamide stands out due to its unique combination of a thiophene ring and a carboximidamide group, which imparts distinct chemical and biological properties . This makes it particularly valuable in research applications where specific interactions and reactions are required .
Properties
Molecular Formula |
C5H6N2OS |
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Molecular Weight |
142.18 g/mol |
IUPAC Name |
N'-hydroxythiophene-3-carboximidamide |
InChI |
InChI=1S/C5H6N2OS/c6-5(7-8)4-1-2-9-3-4/h1-3,8H,(H2,6,7) |
InChI Key |
KLQUDAATMCQZEF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CSC=C1/C(=N\O)/N |
Canonical SMILES |
C1=CSC=C1C(=NO)N |
Origin of Product |
United States |
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